o-(1-Propylpentyl)phenol
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Overview
Description
o-(1-Propylpentyl)phenol: is an organic compound with the molecular formula C14H22O . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including o-(1-Propylpentyl)phenol, is through nucleophilic aromatic substitution.
Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenols often involves the oxidation of cumene or the hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenols can undergo oxidation to form quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products:
Quinones: Formed from the oxidation of phenols.
Hydroquinones: Formed from the reduction of quinones.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry:
Antioxidants: Phenolic compounds, including o-(1-Propylpentyl)phenol, are used as antioxidants in various chemical formulations.
Biology:
Antimicrobial Agents: Phenols are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of o-(1-Propylpentyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can donate hydrogen atoms, making them effective antioxidants. They can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage . Additionally, phenols can disrupt microbial cell membranes, leading to their antimicrobial effects .
Comparison with Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
o-Cresol: A phenol derivative with a methyl group in the ortho position relative to the hydroxyl group.
2,4-Dimethylphenol: A phenol derivative with two methyl groups in the 2 and 4 positions relative to the hydroxyl group.
Uniqueness: o-(1-Propylpentyl)phenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and physical properties. The presence of the propylpentyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Properties
CAS No. |
37631-10-0 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
InChI Key |
RBSPWYFBQCZMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C1=CC=CC=C1O |
Origin of Product |
United States |
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